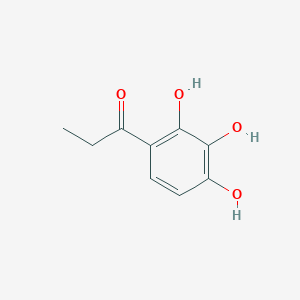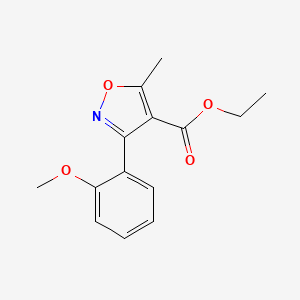
Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate
説明
EMIC is a heterocyclic compound with the following structural formula:
It belongs to the isoxazole class of compounds and contains an ester functional group. EMIC exhibits interesting biological properties and has potential applications in drug development.
Synthesis Analysis
The synthesis of EMIC involves several steps, including condensation reactions and cyclization . One common method is the Hantzsch reaction , where an α,β-unsaturated ketone reacts with hydroxylamine to form the isoxazole ring. Ethyl 3-(2-methoxyphenyl)-5-methylpyrazole-4-carboxylate serves as a precursor for EMIC synthesis.
Molecular Structure Analysis
EMIC’s molecular structure consists of an isoxazole ring fused with an ester group. The substituent at position 3 is a 2-methoxyphenyl group, while the position 5 bears a methyl group. The carboxylate group is attached to the isoxazole ring. The geometry of EMIC influences its biological activity.
Chemical Reactions Analysis
EMIC can undergo various chemical reactions:
- Hydrolysis : The ester linkage can be hydrolyzed under acidic or basic conditions.
- Substitution Reactions : The phenyl and methyl groups can participate in substitution reactions.
- Oxidation/Reduction : The carbonyl group may undergo oxidation or reduction.
Physical And Chemical Properties Analysis
- Melting Point : EMIC typically melts around 150–160°C .
- Solubility : It is soluble in organic solvents (e.g., ethanol, acetone) but insoluble in water .
- Stability : EMIC is stable under ambient conditions.
科学的研究の応用
Antimicrobial and Antioxidant Properties
Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate has been explored for its antimicrobial and antioxidant applications. For instance, similar compounds, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have demonstrated significant antibacterial and antifungal properties, along with profound antioxidant potential in vitro studies (Raghavendra et al., 2016).
Crystallography and Structural Analysis
The compound has been a subject of interest in crystallography and structural analysis. A study focused on the crystal structure of a similar compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, using X-ray diffraction techniques. This study provides insights into the molecular structure and interactions within the crystal lattice (Yeong et al., 2018).
Synthesis and Characterization
In the field of organic synthesis, ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate and its derivatives have been synthesized and characterized, offering insights into their chemical properties and potential applications. One such study detailed the synthesis of ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate and its hydrazone derivatives, providing valuable data on their molecular structure (Huang Jie-han, 2008).
Application in Drug Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in the synthesis of apixaban, an anticoagulant drug, demonstrating its significance in medicinal chemistry (Wang et al., 2017).
Anticancer Research
Some derivatives of ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate have been investigated for their potential anti-proliferative effects on tumor cells. A study on 5-(2-(4-methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, a structurally similar compound, highlighted its pronounced anti-proliferative activity and tumor cell selectivity (Thomas et al., 2017).
Safety And Hazards
- Toxicity : EMIC’s toxicity profile needs further investigation.
- Handling : Use appropriate protective measures during synthesis.
- Environmental Impact : Dispose of waste responsibly.
将来の方向性
- Biological Studies : Investigate EMIC’s pharmacological effects.
- Structural Modifications : Explore derivatives for enhanced activity.
- Formulation : Develop drug formulations containing EMIC.
特性
IUPAC Name |
ethyl 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-15-13(12)10-7-5-6-8-11(10)17-3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFZXOJUFGNQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451394 | |
| Record name | ETHYL 3-(2-METHOXYPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate | |
CAS RN |
495417-30-6 | |
| Record name | ETHYL 3-(2-METHOXYPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



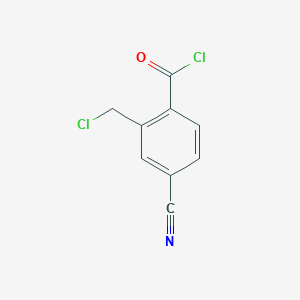
![tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamate](/img/structure/B1625164.png)
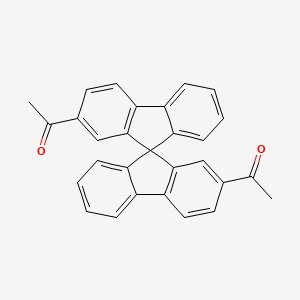
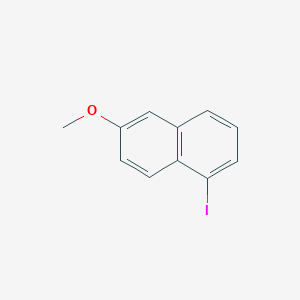
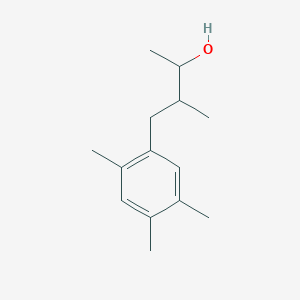
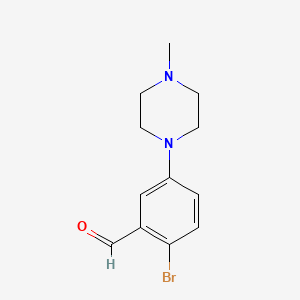
![2-[3-(4-Tert-butoxycarbonyl-1-piperazinyl)-2-pyrazinyloxy]ethanol](/img/structure/B1625170.png)
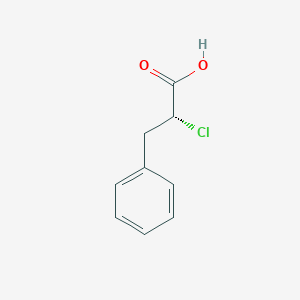
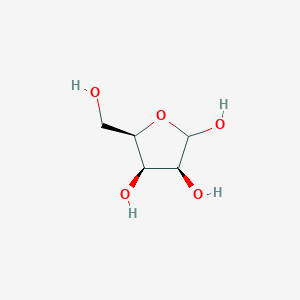
![4-chloro-1H-imidazo[4,5-c]quinoline](/img/structure/B1625177.png)
![N-[1-Methyl-3-[2-(4-phenoxyphenoxy)-1,3-thiazol-5-YL]prop-2-ynyl]acetamide](/img/structure/B1625179.png)
![[3,3'-Bipyridin]-5-ylmethanol](/img/structure/B1625180.png)
![4,4'-Bis[(para-formylphenoxy)methyl]biphenyl](/img/structure/B1625182.png)
